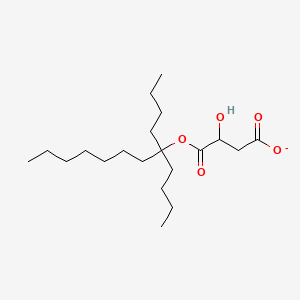
dibutyloctyl malate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
dibutyloctyl malate is a chemical compound with a complex structure, often used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyloctyl malate involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route may vary, but it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process ensures the consistent production of high-purity this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
dibutyloctyl malate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions may involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxides, while reduction may yield various reduced forms of the compound .
Applications De Recherche Scientifique
dibutyloctyl malate has a wide range of scientific research applications. It is used in:
Mécanisme D'action
The mechanism of action of dibutyloctyl malate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dibutyloctyl malate include other hydroxy-oxobutanoate derivatives and related organic compounds .
Uniqueness
What sets this compound apart is its unique structure and specific properties, which make it suitable for a wide range of applications in different fields .
Propriétés
Numéro CAS |
399551-19-0 |
|---|---|
Formule moléculaire |
C20H37O5- |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
4-(5-butyldodecan-5-yloxy)-3-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C20H38O5/c1-4-7-10-11-12-15-20(13-8-5-2,14-9-6-3)25-19(24)17(21)16-18(22)23/h17,21H,4-16H2,1-3H3,(H,22,23)/p-1 |
Clé InChI |
HCLVXVIAGDXHTL-UHFFFAOYSA-M |
SMILES |
CCCCCCCC(CCCC)(CCCC)OC(=O)C(CC(=O)[O-])O |
SMILES canonique |
CCCCCCCC(CCCC)(CCCC)OC(=O)C(CC(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















